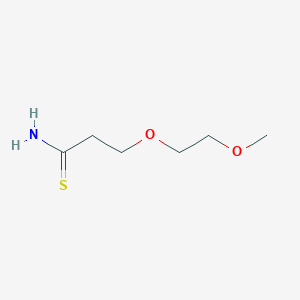
2-(2,6-dimethylpiperidin-1-yl)-N'-hydroxyethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dimethylpiperidin-1-yl)-N'-hydroxyethanimidamide, or 2-DMHEA, is a synthetic derivative of the naturally occurring hormone dehydroepiandrosterone (DHEA). It is a member of the class of compounds known as “steroid hormones” and is a potent agonist of the androgen receptor. It is an important component of the endocrine system and has been studied for its potential therapeutic applications.
Mecanismo De Acción
2-DMHEA acts as an agonist of the androgen receptor. It binds to the receptor, activating it and resulting in the production of downstream hormones, such as testosterone and dihydrotestosterone. These hormones are then able to interact with other receptors in the body, resulting in a variety of physiological effects.
Biochemical and Physiological Effects
2-DMHEA has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to increase the levels of testosterone and dihydrotestosterone in the body, resulting in increased muscle mass and strength. It has also been shown to increase energy levels and to improve cognitive function. Additionally, it has been demonstrated to have anti-inflammatory, antioxidant, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-DMHEA is a relatively safe compound to use in laboratory experiments. It is non-toxic and has low potential for side effects, making it an ideal choice for research. However, it is important to note that it is still a synthetic hormone and should be used with caution. Additionally, it is important to note that 2-DMHEA is not approved for human use and should not be used as a therapeutic agent.
Direcciones Futuras
There are a number of potential future directions for research into 2-DMHEA. These include further investigation into its potential therapeutic applications, such as its use in the treatment of metabolic disorders, its potential role in the prevention of neurodegenerative diseases, and its potential use as an anti-inflammatory and antioxidant agent. Additionally, further research into its mechanism of action and its potential side effects is needed. Finally, further research into its potential use as a performance-enhancing drug is warranted.
Métodos De Síntesis
The synthesis of 2-DMHEA has been reported in several studies. The most common method is the reaction of 2,6-dimethylpiperidin-1-yl chloride with hydroxyethylamine in the presence of a base, such as sodium hydroxide. This reaction yields the desired product in good yield.
Aplicaciones Científicas De Investigación
2-DMHEA has been studied extensively in the scientific community due to its potential therapeutic applications. It has been demonstrated to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to improve cognitive function and to have a protective effect against neurodegenerative diseases. Additionally, it has been studied for its potential role in the treatment of metabolic disorders, such as diabetes and obesity.
Propiedades
IUPAC Name |
2-(2,6-dimethylpiperidin-1-yl)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-7-4-3-5-8(2)12(7)6-9(10)11-13/h7-8,13H,3-6H2,1-2H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLUGANOTRHSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(=NO)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC(N1C/C(=N/O)/N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Allylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B6612397.png)



![6-methyl-6-azabicyclo[3.1.0]hexane](/img/structure/B6612439.png)
![4-[(1s,4r)-4-propylcyclohexyl]aniline hydrochloride, trans](/img/structure/B6612449.png)




![ethyl 6-[(2-aminoethyl)amino]pyridine-3-carboxylate](/img/structure/B6612468.png)


![2-[(2,6-Dimethyl-4-morpholinyl)methyl]benzonitrile](/img/structure/B6612489.png)